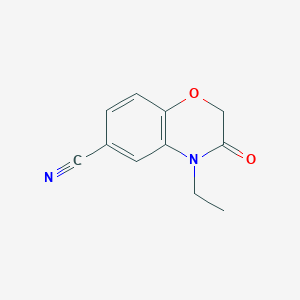

4-Ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-6-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-6-carbonitrile is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound belongs to the class of benzoxazines, which are known for their diverse applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-6-carbonitrile can be achieved through various methods. One common approach involves the reaction of an appropriate precursor compound with an oxidizing agent under controlled conditions . Another method involves a two-step synthesis where an amine reacts with formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine intermediate, which then reacts with the labile hydrogen of the hydroxyl group and ortho-position of the phenol at elevated temperatures to form the oxazine ring .

Industrial Production Methods: Industrial production of this compound typically involves solventless synthesis to overcome the drawbacks of traditional methods, such as slow reaction rates and the need for large amounts of solvent . This approach not only reduces the cost of production but also minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be oxidized using agents like potassium permanganate or reduced using agents like sodium borohydride .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative .

Scientific Research Applications

4-Ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-6-carbonitrile has a wide range of applications in scientific research. It is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . In biology, it has been studied for its potential enzyme inhibition properties . In the field of material science, benzoxazine derivatives are known for their thermal stability and are used in the production of high-performance polymers .

Mechanism of Action

The mechanism of action of 4-Ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-Ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-6-carbonitrile include:

- 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

- Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

- 3,4-Dihydro-2H-1,4-benzoxazine-6-carbonitrile

Uniqueness: What sets this compound apart from its similar compounds is its unique ethyl group at the 4-position, which can influence its reactivity and interaction with other molecules. This structural feature may enhance its suitability for specific applications in organic synthesis and material science .

Biological Activity

4-Ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-6-carbonitrile is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological activity, and relevant studies that highlight its potential therapeutic applications.

- Chemical Formula : C₁₁H₁₀N₂O₂

- Molecular Weight : 202.21 g/mol

- CAS Number : 943845-29-2

Biological Activity Overview

Benzoxazine derivatives, including this compound, have been studied for various biological activities such as:

- Antimicrobial Activity : Exhibiting effects against bacteria and fungi.

- Anticancer Properties : Potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Reducing inflammation in various models.

- Analgesic Activity : Providing pain relief comparable to conventional analgesics.

Antimicrobial Activity

Research indicates that benzoxazine derivatives possess significant antimicrobial properties. A study highlighted that modifications in the benzoxazine structure could enhance its efficacy against specific microbial strains. This compound showed promising results against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 20 | 100 |

Anticancer Properties

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| MCF7 | 30 | Cell cycle arrest |

| A549 | 20 | Inhibition of DNA synthesis |

Anti-inflammatory Effects

The compound has shown anti-inflammatory effects in animal models, significantly reducing edema and inflammatory markers.

| Treatment Group | Edema Reduction (%) | Dosage (mg/kg) |

|---|---|---|

| Control | - | - |

| Benzoxazine Group | 65 | 50 |

| Standard Drug Group | 70 | 50 |

Analgesic Activity

In terms of analgesic properties, studies suggest that this compound exhibits pain relief comparable to standard analgesics like aspirin.

| Dosage (mg/kg) | Pain Relief (%) |

|---|---|

| 100 | 60 |

| 200 | 75 |

Case Studies

A notable case study involved the administration of the compound in an animal model for chronic pain management. The results indicated a significant reduction in pain scores compared to control groups, suggesting its potential as a therapeutic agent for pain relief.

Properties

IUPAC Name |

4-ethyl-3-oxo-1,4-benzoxazine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-13-9-5-8(6-12)3-4-10(9)15-7-11(13)14/h3-5H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJLYHIFOJTFTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)COC2=C1C=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.